molecular formula C20H22ClF3N4O2 B11199620 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B11199620
M. Wt: 442.9 g/mol
InChI Key: QNWDRYOPBUXBGU-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable nucleophile, followed by further functionalization to introduce the piperidine and pyrimidine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the existing functional groups.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • N-(4-cyano-3-trifluoromethylphenyl)-2-methacrylamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22ClF3N4O2

Molecular Weight

442.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide

InChI

InChI=1S/C20H22ClF3N4O2/c1-12-4-3-7-28(10-12)19-25-13(2)8-18(27-19)30-11-17(29)26-14-5-6-16(21)15(9-14)20(22,23)24/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,26,29)

InChI Key

QNWDRYOPBUXBGU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C

Origin of Product

United States

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